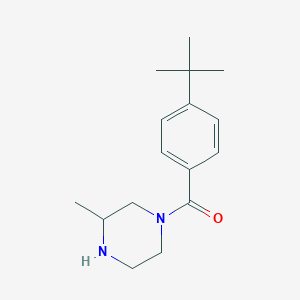

1-(4-tert-Butylbenzoyl)-3-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-12-11-18(10-9-17-12)15(19)13-5-7-14(8-6-13)16(2,3)4/h5-8,12,17H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBVCHBGNHGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Tert Butylbenzoyl 3 Methylpiperazine

Strategic Retrosynthetic Analysis of the 1-(4-tert-Butylbenzoyl)-3-methylpiperazine Scaffold

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This primary disconnection points to two key precursors: 3-methylpiperazine and 4-tert-butylbenzoic acid or its activated derivative.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the most logical forward synthesis involves the formation of the amide bond between the N1 nitrogen of the 3-methylpiperazine ring and the carbonyl carbon of the 4-tert-butylbenzoyl group. The asymmetry at the C3 position of the piperazine (B1678402) ring introduces the possibility of stereoisomers, which needs to be considered during the synthesis design.

Comparative Analysis of Synthetic Routes for this compound

Several synthetic routes can be envisioned for the construction of this compound, primarily revolving around the formation of the crucial amide linkage.

Amidation Reactions and Coupling Strategies for Piperazine Ring Formation

The core of the synthesis lies in the amidation reaction. This can be achieved through various coupling strategies, each with its own set of advantages and disadvantages in terms of reaction conditions, yield, and purification.

One common approach is the reaction of 3-methylpiperazine with an activated form of 4-tert-butylbenzoic acid, such as 4-tert-butylbenzoyl chloride . This is a classic Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from 4-tert-butylbenzoic acid and 3-methylpiperazine. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are effective for this transformation. nih.govnih.gov

Table 1: Comparison of Amidation Strategies

| Coupling Strategy | Reagents | Advantages | Disadvantages |

| Acyl Chloride Method | 4-tert-Butylbenzoyl chloride, Base (e.g., triethylamine (B128534), pyridine) | High reactivity, generally good yields. | Acyl chloride can be moisture-sensitive; generates HCl byproduct. |

| Carbodiimide Coupling | 4-tert-Butylbenzoic acid, EDC or DCC, HOBt | Milder reaction conditions, avoids the need to prepare the acyl chloride. | DCC can form a urea byproduct that is difficult to remove; potential for side reactions. |

Optimization of Acylation Reactions at the N1 Position of Piperazine

The acylation of 3-methylpiperazine presents a regioselectivity challenge due to the presence of two secondary amine groups at the N1 and N4 positions. However, the methyl group at the C3 position can sterically hinder the N4 nitrogen to some extent, potentially favoring acylation at the less hindered N1 position.

To ensure selective acylation at the N1 position, a common strategy involves the use of a protecting group on the N4 nitrogen. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. The synthesis would then proceed by first protecting 3-methylpiperazine at the N4 position, followed by acylation at the N1 position with 4-tert-butylbenzoyl chloride, and finally, deprotection of the Boc group. However, for a more direct approach, controlling the stoichiometry of the reactants (using a slight excess of 3-methylpiperazine) and reaction conditions (e.g., low temperature) can favor mono-acylation.

Stereoselective Synthesis Approaches for this compound

The presence of a chiral center at the C3 position of the piperazine ring means that this compound can exist as a pair of enantiomers (R and S). The synthesis of a specific enantiomer requires a stereoselective approach.

This can be achieved by starting with an enantiomerically pure precursor, such as (R)-3-methylpiperazine or (S)-3-methylpiperazine. The synthesis of enantiomerically pure 3-methylpiperazine can be accomplished through various methods, including the resolution of a racemic mixture or asymmetric synthesis starting from chiral building blocks like amino acids. For instance, chiral piperazin-2-ones can be synthesized and subsequently reduced to the corresponding piperazines. The diastereoselective alkylation of piperazine-2,5-dione derivatives has also been reported as a viable method. scilit.comresearchgate.netacs.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would involve several considerations:

Atom Economy: Utilizing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Direct amidation using coupling agents generally has a better atom economy than the acyl chloride method, which generates stoichiometric amounts of waste salts.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For example, exploring the use of water, ethanol, or solvent-free conditions for the amidation step.

Catalysis: Employing catalytic methods over stoichiometric reagents. While many coupling agents are used in stoichiometric amounts, the development of catalytic amidation reactions is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and simplifying purification procedures to reduce waste generation.

Recent advances in photoredox catalysis offer a greener approach for the synthesis of piperazines, which could be adapted for the synthesis of the 3-methylpiperazine precursor. mdpi.com

Synthesis of Precursors and Key Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.

4-tert-Butylbenzoic acid: This precursor can be synthesized by the liquid-phase air oxidation of 4-tert-butyltoluene. chemicalbook.com Another method involves the Friedel-Crafts alkylation of toluene with isobutylene to give 4-tert-butyltoluene, followed by oxidation. It is a commercially available compound. guidechem.commerckmillipore.comvinatiorganics.com

3-Methylpiperazine: This key intermediate can be synthesized through several routes. A common laboratory-scale synthesis involves the cyclization of N-(2-hydroxypropyl)ethylenediamine. For the synthesis of enantiomerically pure 3-methylpiperazine, resolution of the racemic mixture using a chiral acid or enzymatic resolution can be employed. researchgate.net Asymmetric synthesis starting from chiral amino acids like alanine provides a more direct route to enantiopure 3-methylpiperazine. nih.govresearchgate.netnih.gov

Table 2: Key Precursors and their Synthesis

| Precursor/Intermediate | Common Synthetic Method(s) | Key Considerations |

| 4-tert-Butylbenzoic acid | Oxidation of 4-tert-butyltoluene | Commercially available. |

| 4-tert-Butylbenzoyl chloride | Reaction of 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride | Moisture sensitive. |

| Racemic 3-Methylpiperazine | Cyclization of N-(2-hydroxypropyl)ethylenediamine | Requires purification to remove side products. |

| (R)- or (S)-3-Methylpiperazine | Resolution of racemic mixture; Asymmetric synthesis from chiral amino acids | Choice of method depends on desired enantiomeric purity and scale. |

Novel Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple points for chemical modification, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into three main areas: alterations at the piperazine ring, variations of substituents on the benzoyl moiety, and bioisosteric replacements of key structural features.

Modifications at the Piperazine Ring

The secondary amine of the 3-methylpiperazine core in the parent compound provides a reactive handle for a variety of chemical transformations, enabling the introduction of a wide range of functional groups. Key modifications at this position include N-alkylation, N-arylation, and reductive amination.

N-Alkylation: The introduction of alkyl groups at the N4 position of the piperazine ring can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

Table 1: Examples of N-Alkylation Reactions on Piperazine Scaffolds

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile (B52724) | 1-Benzoyl-4-benzyl-3-methylpiperazine | ~85 |

| 2 | Ethyl iodide | Et₃N | Dichloromethane (B109758) | 1-Benzoyl-4-ethyl-3-methylpiperazine | ~90 |

| 3 | 3-Chloropropane-1-ol | NaH | Tetrahydrofuran | 1-Benzoyl-4-(3-hydroxypropyl)-3-methylpiperazine | ~75 |

N-Arylation: The formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring is a crucial transformation in the synthesis of many pharmaceutical agents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to couple the piperazine with an aryl halide or triflate. nih.gov

Table 2: Examples of Palladium-Catalyzed N-Arylation of Piperazine Derivatives

| Entry | Aryl Halide | Catalyst | Ligand | Base | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | 1-Benzoyl-3-methyl-4-(p-tolyl)piperazine | ~80 |

| 2 | 2-Bromopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1-Benzoyl-3-methyl-4-(pyridin-2-yl)piperazine | ~70 |

| 3 | 1-Iodo-3-methoxybenzene | PdCl₂(dppf) | dppf | K₃PO₄ | 1-Benzoyl-4-(3-methoxyphenyl)-3-methylpiperazine | ~88 |

Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of the secondary amine of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comharvard.eduorganic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edureddit.com

Table 3: Examples of Reductive Amination with Piperazine Derivatives

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloroethane | 1-Benzoyl-4-cyclohexyl-3-methylpiperazine | ~92 |

| 2 | Benzaldehyde | NaBH₃CN | Methanol | 1-Benzoyl-4-benzyl-3-methylpiperazine | ~85 |

| 3 | Acetone | Ti(OiPr)₄ / NaBH₃CN | Ethanol | 1-Benzoyl-4-isopropyl-3-methylpiperazine | ~78 |

Substituent Variations on the 4-tert-Butylbenzoyl Moiety

Systematic variation of substituents on the phenyl ring allows for the exploration of electronic and steric effects. Electron-donating and electron-withdrawing groups can be introduced at various positions on the ring to modulate the electronic properties of the benzoyl group. These modifications are typically achieved by starting with the appropriately substituted benzoic acid or benzoyl chloride in the initial acylation step.

Table 4: Examples of Substituted Benzoylpiperazine Analogs

| Entry | Benzoyl Moiety | Rationale for Modification |

| 1 | 4-Methoxybenzoyl | Introduction of an electron-donating group |

| 2 | 4-Trifluoromethylbenzoyl | Introduction of a strong electron-withdrawing group |

| 3 | 3,4-Dichlorobenzoyl | Altering steric and electronic properties |

| 4 | 2-Naphthoyl | Increasing aromatic surface area |

Bioisosteric Replacements in the this compound Structure

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. prismbiolab.comcambridgemedchemconsulting.comnih.gov

Bioisosteres for the tert-Butyl Group: The tert-butyl group is a bulky, lipophilic substituent. While often beneficial for binding affinity, it can sometimes lead to poor metabolic stability. nih.govresearchgate.net Common bioisosteric replacements for the tert-butyl group aim to mimic its steric bulk while modulating its physicochemical properties. Examples include the trifluoromethyl group, which is sterically similar but electronically distinct, and various cyclic structures like cyclopropyl or cyclobutyl groups. enamine.netenamine.net The trifluoromethyloxetane group has also been explored as a more polar isostere. cambridgemedchemconsulting.com

Table 5: Common Bioisosteric Replacements for the tert-Butyl Group

| Bioisostere | Rationale for Replacement | Key Property Changes |

| Isopropyl | Reduced steric bulk, potential for improved metabolic stability. | Lower lipophilicity. |

| Cyclobutyl | Similar steric profile, increased sp³ character. | May improve solubility and metabolic stability. |

| Trifluoromethyl | Similar size, strong electron-withdrawing nature. | Can alter electronic interactions and metabolic pathways. |

| Trimethylsilyl | Can lead to a significant reduction in lipophilicity. | Biological activity and metabolism may be unchanged. cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane | Acts as a rigid scaffold, increases three-dimensionality. | Can enhance solubility and metabolic stability. researchgate.net |

Bioisosteres for the Phenyl Ring: The phenyl ring serves as a scaffold to position the tert-butyl group. Replacing the phenyl ring with other aromatic or non-aromatic cyclic systems can lead to improved drug-like properties. acs.orgdrughunter.comscispace.com Heterocyclic rings such as pyridine, thiophene, or pyrazole can be introduced to alter hydrogen bonding capabilities and polarity. Saturated bicyclic systems like bicyclo[1.1.1]pentane are increasingly being used as non-planar phenyl ring bioisosteres to improve physicochemical properties. tandfonline.com

Table 6: Potential Bioisosteric Replacements for the Phenyl Ring

| Bioisostere | Rationale for Replacement | Potential Advantages |

| Pyridyl | Introduces a nitrogen atom for potential hydrogen bonding. | Improved solubility and altered electronic properties. |

| Thienyl | A five-membered aromatic heterocycle with different electronic distribution. | Can modulate binding interactions and metabolic profile. |

| Bicyclo[2.2.2]octane | A saturated, rigid scaffold. | Increases sp³ character, can improve metabolic stability. |

| Cubane | A highly rigid and three-dimensional structure. | Provides a unique spatial arrangement of substituents. |

Exploration of Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries by immobilizing a starting material on a solid support (resin) and performing subsequent chemical transformations. acs.org This approach simplifies purification, as excess reagents and by-products can be removed by simple washing of the resin.

For the synthesis of this compound derivatives, a 3-methylpiperazine core could be attached to a resin, for example, through a linker to the N4 position. The N1 position would then be available for acylation with a diverse range of carboxylic acids, including 4-tert-butylbenzoic acid and its analogs. Subsequent cleavage from the resin would yield the desired products.

Alternatively, an amino acid precursor to the 3-methylpiperazine ring could be attached to the resin, followed by cyclization and derivatization on the solid support. The use of different resins and linkers can be tailored to the specific reaction conditions required for the synthetic sequence. This combinatorial approach allows for the efficient creation of a large number of analogs for biological screening. drughunter.com

Table 7: Key Steps in a Potential Solid-Phase Synthesis of this compound Analogs

| Step | Description | Reagents and Conditions |

| 1 | Immobilization | Attachment of a protected 3-methylpiperazine derivative to a suitable resin (e.g., Wang resin, Rink amide resin). |

| 2 | Deprotection | Removal of the protecting group from the N1 position of the piperazine ring. |

| 3 | Acylation | Coupling of the resin-bound piperazine with a library of carboxylic acids (including 4-tert-butylbenzoic acid) using a coupling agent (e.g., DIC, HBTU). nih.gov |

| 4 | Cleavage | Release of the final products from the resin using a cleavage cocktail (e.g., TFA in DCM). |

Advanced Spectroscopic and Chromatographic Methodologies for 1 4 Tert Butylbenzoyl 3 Methylpiperazine Research

Chromatographic Techniques for Purity Assessment and Isolation of 1-(4-tert-Butylbenzoyl)-3-methylpiperazine and its Analogs

Chromatographic methods are central to separating this compound from reaction mixtures, identifying impurities, and isolating specific stereoisomers. The choice of technique is dictated by the compound's physicochemical properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve optimizing the stationary phase, mobile phase, and detector to achieve efficient separation from potential impurities.

For arylpiperazine derivatives, reversed-phase HPLC is a common approach. The nonpolar nature of the tert-butylbenzoyl group suggests that a C18 or C8 column would be effective. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of compounds with a wide range of polarities.

Given that the piperazine (B1678402) moiety lacks a strong chromophore, detection at low UV wavelengths (around 205 nm) can be utilized, though this may offer limited sensitivity and selectivity. To enhance detection, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed, which reacts with the secondary amine in the piperazine ring to form a highly UV-active derivative.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% |

Advanced Spectroscopic Characterization for Conformational Analysis of this compound

Chiroptical Spectroscopy (CD/ORD) for Chiral Recognition of this compound Enantiomers

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the study of chiral molecules like this compound. wikipedia.org Due to the presence of a stereocenter at the 3-position of the piperazine ring, this compound exists as a pair of enantiomers. These techniques are uniquely sensitive to the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of light. slideshare.net For a chiral molecule, the ORD spectrum will show a characteristic curve, and for enantiomers, these curves will be mirror images of each other. The Cotton effect, a distinctive feature in ORD spectra, manifests as an anomalous dispersion curve with peaks and troughs in the vicinity of an absorption band of a chromophore. slideshare.netlibretexts.org In the case of this compound, the tert-butylbenzoyl chromophore is expected to be the primary contributor to the Cotton effect.

Circular Dichroism, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum will display positive or negative peaks corresponding to the absorption bands of the molecule's chromophores. The sign of the CD signal is directly related to the absolute configuration of the enantiomer.

Theoretically, the (R)- and (S)-enantiomers of this compound would exhibit mirror-image CD spectra. The sign of the Cotton effect in both ORD and the corresponding signal in CD spectroscopy can be empirically correlated with the absolute configuration of the chiral center. While specific experimental data for this compound is not publicly available, a hypothetical representation of their CD spectra is presented below.

Table 1: Hypothetical Circular Dichroism (CD) Spectral Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| (R)-enantiomer | 280 | +15.2 |

| (S)-enantiomer | 280 | -15.2 |

| (R)-enantiomer | 245 | -8.7 |

| (S)-enantiomer | 245 | +8.7 |

Mass Spectrometry Fragmentation Pathways and Metabolite Identification of this compound (Theoretical Metabolites)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. youtube.com For this compound, electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion, which would then undergo characteristic fragmentation.

The fragmentation pathways can be predicted based on the functional groups present in the molecule. Key fragmentation would likely involve the cleavage of the amide bond, the piperazine ring, and the loss of the tert-butyl group. The study of fragmentation patterns of similar piperazine derivatives can provide insights into the expected fragmentation of the title compound. researchgate.net For instance, the neutral loss of the N-methylpiperazine moiety is a common fragmentation pathway for related compounds. researchgate.net

In the context of drug metabolism studies, identifying metabolites is crucial. The fragmentation patterns of potential metabolites can be predicted and then compared with experimental data from biological samples. Theoretical metabolites of this compound could arise from common metabolic transformations such as oxidation, N-dealkylation, and hydroxylation. Tandem mass spectrometry (MS/MS) is particularly useful for identifying metabolites in complex biological matrices. nih.gov

Table 2: Theoretical Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 275.21 | 161.10 | C7H14N | Cleavage of the piperazine ring |

| 275.21 | 119.09 | C11H16NO | Loss of the tert-butylbenzoyl group |

| 275.21 | 57.07 | C16H16NO | Loss of the remaining structure from the tert-butyl group |

Table 3: Theoretical Metabolites of this compound

| Metabolite Name | Molecular Formula | Modification |

| 1-(4-tert-Butylbenzoyl)piperazine | C15H22N2O | N-demethylation |

| 1-(4-(1-hydroxy-1-methyl-ethyl)benzoyl)-3-methylpiperazine | C16H24N2O2 | Hydroxylation of the tert-butyl group |

| 4-(3-methylpiperazine-1-carbonyl)phenol | C12H16N2O2 | O-dealkylation of a hydroxylated tert-butyl group |

X-ray Crystallography Studies of this compound and its Cocrystals

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level, including bond lengths, bond angles, and conformation. A single-crystal X-ray diffraction study of this compound would unambiguously determine its solid-state conformation and the absolute configuration of its enantiomers if a chiral resolution is performed.

The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of active research. mdpi.com The ability of this compound to form cocrystals with other molecules, such as carboxylic acids, could be explored to modify its physicochemical properties. X-ray crystallography would be essential to characterize the resulting cocrystal structures, revealing the intermolecular interactions, such as hydrogen bonds, that hold the components together. mdpi.com

Table 4: Example Crystallographic Data for a Structurally Related Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(5) |

| c (Å) | 12.876(6) |

| β (°) | 98.45(4) |

| Volume (ų) | 2001.5(1) |

| Z | 4 |

Note: The data in Table 4 is for a representative related compound and not for this compound.

Computational Chemistry and Theoretical Modeling of 1 4 Tert Butylbenzoyl 3 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(4-tert-Butylbenzoyl)-3-methylpiperazine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

DFT calculations are employed to elucidate the electronic structure, including the distribution of electron density and the nature of molecular orbitals, which are crucial for predicting a molecule's reactivity and interaction with biological targets. By solving the Kohn-Sham equations, one can obtain the ground-state electron density and from it, various electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, DFT calculations would likely be performed using a basis set such as 6-31G(d,p) to obtain optimized geometry and electronic properties. epstem.net The results would reveal the distribution of electrostatic potential, highlighting regions that are electron-rich (e.g., around the carbonyl oxygen and the nitrogen atoms of the piperazine (B1678402) ring) and electron-poor (e.g., around the hydrogen atoms). This information is vital for understanding potential non-covalent interactions with biological macromolecules.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -950.123 Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov

Computational methods can systematically explore the conformational space by rotating the rotatable bonds, such as the one connecting the benzoyl group to the piperazine ring. For each conformation, the potential energy is calculated, and the structures corresponding to energy minima are identified. These low-energy conformers are the most likely to be present in a biological system and to interact with a target receptor. The global minimum energy conformation represents the most stable structure of the molecule.

Molecular Dynamics Simulations of this compound in Biological Environments (Simulated)

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in a simulated biological environment, such as a water box or a lipid bilayer. By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent, MD simulations can predict the molecule's flexibility, conformational changes, and interactions with its environment.

An MD simulation of this compound would reveal the stability of its different conformations and the dynamics of the piperazine ring and the tert-butyl group. Such simulations are crucial for understanding how the molecule might behave upon approaching a biological target and can provide insights into the binding process. The stability of the binding between a ligand and its receptor can be further assessed by calculating the binding free energy from the simulation trajectory. rasayanjournal.co.in

Ligand-Based and Structure-Based Drug Design Approaches for this compound

Drug design strategies can be broadly categorized as ligand-based or structure-based. The choice of approach depends on whether the structure of the biological target is known.

In the absence of a known target structure, ligand-based methods such as pharmacophore modeling are invaluable. A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to exhibit a particular biological activity. nih.gov

To develop a pharmacophore model for analogs of this compound, a set of structurally diverse but functionally related active compounds would be required. By aligning these molecules, common chemical features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings can be identified. nih.gov For this compound, key pharmacophoric features would likely include the aromatic ring of the benzoyl group, the hydrophobic tert-butyl group, and the hydrogen bond accepting nitrogen atoms of the piperazine ring. This model could then be used to virtually screen large compound libraries to identify new potential leads with similar activity profiles.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Aromatic Ring | The 4-tert-butylphenyl group. |

| Hydrophobic Center | The tert-butyl group. |

| Hydrogen Bond Acceptor | The carbonyl oxygen and the piperazine nitrogen atoms. |

| Positive Ionizable | The tertiary amine in the piperazine ring (at physiological pH). |

Note: This table represents a hypothetical pharmacophore model based on the chemical structure.

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is available, structure-based drug design methods like molecular docking can be employed. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. strath.ac.uk

For this compound, potential biological targets could be receptors or enzymes where piperazine or benzoyl-containing molecules have shown activity. A docking study would involve placing the 3D structure of the compound into the binding site of the target and scoring the different poses based on their binding affinity. The scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonds. rasayanjournal.co.in The results of a docking study can provide valuable information about the key interactions between the ligand and the target, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. swissadme.chacs.orgsigmaaldrich.com Through the development of mathematical models, QSAR studies can predict the activity of novel compounds and guide the design of more potent and selective molecules. sigmaaldrich.com

While no specific QSAR studies for derivatives of this compound have been published, the principles of QSAR can be applied to understand how structural modifications to this scaffold might influence its biological activity. A hypothetical QSAR study on derivatives of this compound would involve the following key steps:

Dataset Preparation: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the calculated descriptors to the observed biological activity. sigmaaldrich.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical metrics and external validation sets.

For derivatives of this compound, key structural features that could be varied and analyzed in a QSAR study include:

Substituents on the Benzoyl Ring: The electronic and steric effects of different substituents on the phenyl ring could be explored.

Modifications of the Piperazine Ring: The influence of different substituents at the 3-position or other positions of the piperazine ring could be investigated.

Alterations of the tert-Butyl Group: The impact of replacing the tert-butyl group with other bulky alkyl or functional groups could be assessed.

Insights from QSAR studies on other piperazine-containing compounds suggest that factors such as electrostatic and steric fields are often critical in determining their biological effects. swissadme.ch A QSAR model for this compound derivatives would likely reveal the key physicochemical properties that govern its interaction with a biological target, thereby guiding the rational design of new, more active analogs.

Cheminformatics Analysis of this compound Against Chemical Space Databases

Cheminformatics involves the use of computational methods to analyze and organize large datasets of chemical information. By comparing the properties of this compound to those of compounds in extensive chemical space databases like ChEMBL and PubChem, we can gain insights into its novelty, potential biological targets, and drug-likeness. nih.gov

A search for this compound in major public chemical databases does not yield a direct entry for this specific molecule. However, we can analyze its constituent fragments and closely related analogs to understand its position in chemical space.

The core scaffolds, 4-tert-butylbenzoic acid and 3-methylpiperazine , are well-represented in these databases. The 4-tert-butylbenzoyl group is present in a number of biologically active compounds, suggesting that this moiety is a recognized pharmacophore. swissadme.chexpasy.org Similarly, the 3-methylpiperazine scaffold is a common feature in many drug candidates and approved drugs, valued for its physicochemical properties that can enhance solubility and bioavailability.

An analysis of a close structural analog, 1-(4-tert-butylbenzoyl)-4-methylpiperazine , which is present in the PubChem database (CID 812029), can provide some indicative properties. nih.gov A systematic cheminformatics analysis would involve the calculation of various molecular descriptors and their comparison to the distributions seen in large compound libraries.

Below is a table of calculated physicochemical properties for the analog 1-(4-tert-butylbenzoyl)-4-methylpiperazine, which helps to position it within the known chemical space.

| Property | Predicted Value for 1-(4-tert-butylbenzoyl)-4-methylpiperazine | Reference Range (for drug-like molecules) |

|---|---|---|

| Molecular Weight | 260.37 g/mol | < 500 g/mol |

| logP (Lipophilicity) | 3.1 | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | 20 - 130 Ų |

| Number of Hydrogen Bond Donors | 0 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Number of Rotatable Bonds | 3 | ≤ 10 |

Based on these properties, the analog 1-(4-tert-butylbenzoyl)-4-methylpiperazine falls well within the "drug-like" chemical space as defined by common filters such as Lipinski's Rule of Five. This suggests that the parent compound, this compound, is also likely to possess favorable physicochemical properties for oral bioavailability.

Prediction of ADMET Properties for this compound (In Silico only)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery, helping to identify compounds with a higher probability of success in clinical development. sigmaaldrich.comuq.edu.au In the absence of experimental data for this compound, in silico prediction tools can provide valuable estimates of its ADMET profile.

For this analysis, predictive models from well-established platforms such as SwissADME and pkCSM were employed. nih.govnih.gov Due to the lack of a public entry for this compound, the predictions were generated for its close structural analog, 1-(4-tert-butylbenzoyl)-4-methylpiperazine .

Predicted Pharmacokinetic Properties

The following table summarizes the predicted pharmacokinetic properties of 1-(4-tert-butylbenzoyl)-4-methylpiperazine.

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Water Solubility (logS) | -3.5 | Soluble |

| Caco-2 Permeability (logPapp) | 0.95 cm/s x 10-6 | High permeability |

| Human Intestinal Absorption | 95% | High absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to cross the BBB |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2 |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9 |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19 |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.45 | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low likelihood of being a mutagen |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

The in silico ADMET predictions for the analog 1-(4-tert-butylbenzoyl)-4-methylpiperazine suggest a generally favorable profile for a potential drug candidate. It is predicted to be well-absorbed, have good permeability, and be able to cross the blood-brain barrier. The main area of potential concern lies in its predicted inhibition of CYP2C9 and CYP2D6, which could lead to drug-drug interactions. The compound is predicted to be non-mutagenic and to have a low risk of cardiotoxicity.

It is crucial to emphasize that these are theoretical predictions for a structural analog and would require experimental validation to confirm the actual ADMET properties of this compound.

In Vitro Pharmacological Investigations and Mechanism of Action Studies of 1 4 Tert Butylbenzoyl 3 Methylpiperazine

High-Throughput Screening (HTS) of 1-(4-tert-Butylbenzoyl)-3-methylpiperazine Against Select Biological Targets

No information is available on whether this compound has been subjected to high-throughput screening to identify potential biological targets.

Receptor Binding Assays for this compound and its Analogs

There are no published studies detailing the binding affinity of this compound or any of its structural analogs to specific biological receptors.

Enzyme Inhibition Studies of this compound

Data regarding the inhibitory effects of this compound on any enzyme are not present in the current scientific literature.

Cell-Based Assays for Evaluating Biological Activity of this compound

Comprehensive cell-based assay data, which would elucidate the compound's biological activity at a cellular level, is unavailable.

Cellular Uptake and Distribution Studies (In Vitro)

There are no reports on the in vitro cellular uptake and distribution of this compound.

Effects on Cellular Signaling Pathways (In Vitro)

The impact of this compound on intracellular signaling pathways has not been documented.

Modulation of Gene Expression Profiles (In Vitro)

Information on how this compound may alter gene expression in vitro is not available.

Elucidation of the Molecular Mechanism of Action of this compound

There is currently no available research that elucidates the molecular mechanism of action for This compound .

Target Identification and Validation for this compound

No biological targets have been identified or validated for This compound in the existing scientific literature.

Protein-Ligand Interaction Studies (In Vitro Biochemical Assays)

There are no published in vitro biochemical assays or protein-ligand interaction studies for This compound .

Investigation of Downstream Cellular Effects

Investigations into the downstream cellular effects of This compound have not been reported in any available research.

Structure Activity Relationship Sar and Lead Optimization for 1 4 Tert Butylbenzoyl 3 Methylpiperazine Derivatives

Systematic Exploration of Substituent Effects on the Pharmacological Profile of 1-(4-tert-Butylbenzoyl)-3-methylpiperazine Analogs

The pharmacological profile of this compound analogs is highly dependent on the nature and position of substituents on both the benzoyl and piperazine (B1678402) moieties. Systematic exploration of these substitutions provides valuable insights into the structure-activity relationships (SAR) governing their biological activity.

The piperazine ring is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of bioactive molecules. researchgate.netbenthamdirect.com Modifications at the N-1 and N-4 positions of the piperazine scaffold are a common strategy to modulate the pharmacological properties of the resulting derivatives. benthamdirect.com For instance, in a study of new piperazine derivatives, anxiolytic and antidepressant-like effects were observed, with the serotonergic pathway being implicated in the mechanism of action for one of the analogs. nih.gov

The 4-tert-butyl group on the benzoyl ring is a significant feature. The tert-butyl group is known for its bulkiness and hydrophobicity, which can influence the molecule's interaction with its biological target and its pharmacokinetic properties. researchgate.netrsc.org It can provide steric hindrance, potentially enhancing the stability of the compound by protecting susceptible chemical groups from enzymatic degradation. researchgate.net The electron-donating nature of the tert-butyl group can also influence the electron density of the aromatic ring and the adjacent carbonyl group, which may be crucial for receptor binding. nih.gov

The methyl group at the 3-position of the piperazine ring introduces a chiral center, suggesting that the stereochemistry at this position could be critical for biological activity. Enantiomerically pure compounds often exhibit different pharmacological profiles, with one enantiomer being more active or having a different activity spectrum than the other.

To systematically explore the substituent effects, a library of analogs can be synthesized and evaluated. The following data table illustrates a hypothetical SAR exploration for a series of this compound analogs, focusing on modifications of the piperazine ring.

Table 1: Hypothetical SAR of 1-(4-tert-Butylbenzoyl)-3-substituted-piperazine Analogs

| Compound | R (at position 3) | Hypothetical Activity (IC₅₀, nM) | Notes |

| 1 | -H | 50 | Unsubstituted at position 3. |

| 2 | -CH₃ | 25 | Introduction of a small alkyl group may enhance binding affinity. |

| 3 | -CH₂CH₃ | 40 | Increasing alkyl chain length may lead to a slight decrease in activity. |

| 4 | -CH(CH₃)₂ | 75 | A bulkier isopropyl group may introduce steric clashes, reducing activity. |

| 5 | -OH | 60 | Introduction of a hydroxyl group may alter binding mode and solubility. |

Identification of Key Pharmacophoric Features of this compound for Biological Activity

A pharmacophore model for this compound would likely include several key features essential for its biological activity. Pharmacophore modeling is a crucial tool in drug design, helping to identify the essential spatial arrangement of features responsible for a molecule's interaction with a specific target. nih.govnih.gov

Based on the structure of this compound and the known pharmacophores of other piperazine-containing CNS-active agents, the following features can be postulated:

Aromatic/Hydrophobic Region: The 4-tert-butylbenzoyl group provides a significant hydrophobic and aromatic region. The tert-butyl group, in particular, contributes to a bulky, lipophilic domain that may fit into a corresponding hydrophobic pocket in the target receptor. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor, which could form a crucial interaction with a hydrogen bond donor residue in the binding site.

Basic Nitrogen Atom: The N-4 nitrogen of the piperazine ring is a basic center that is likely to be protonated at physiological pH. This positively charged nitrogen can form an ionic interaction or a hydrogen bond with an acidic residue in the receptor, a common feature for many neurotransmitter receptor ligands. researchgate.netbenthamdirect.com

Hydrophobic/Steric Feature: The methyl group at the 3-position of the piperazine ring provides a specific steric and hydrophobic feature that can contribute to the selectivity and potency of the compound.

The spatial relationship between these features is critical. The rigid amide bond between the benzoyl group and the piperazine ring, along with the chair conformation of the piperazine ring, defines the relative orientation of these pharmacophoric elements.

Strategies for Enhancing Potency and Selectivity of this compound-Based Compounds

Enhancing the potency and selectivity of lead compounds is a central goal of medicinal chemistry. For this compound-based compounds, several strategies can be employed:

Substituent Scans: A systematic substitution of different groups at various positions on both the benzoyl and piperazine rings can be performed. For example, modifying the para-substituent on the benzoyl ring from a tert-butyl group to other alkyl, alkoxy, or halogen groups can fine-tune the electronic and steric properties of the molecule.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved properties. For instance, the amide linker could be replaced with other groups like ureas or sulfonamides to explore different binding interactions and improve metabolic stability. nih.gov

Stereochemical Control: As the 3-methylpiperazine moiety is chiral, the synthesis and evaluation of individual enantiomers are crucial. It is highly probable that one enantiomer will exhibit higher potency and/or selectivity.

Conformational Restriction: Introducing conformational constraints, for example, by bridging the piperazine ring or incorporating it into a bicyclic system, can lock the molecule into a more active conformation, thereby increasing potency and selectivity.

The following table presents hypothetical data illustrating how modifications to the benzoyl moiety might enhance potency.

Table 2: Hypothetical SAR of 1-(substituted-benzoyl)-3-methylpiperazine Analogs

| Compound | Benzoyl Substituent | Hypothetical Potency (IC₅₀, nM) | Hypothetical Selectivity |

| 6 | 4-H | 100 | Moderate |

| 7 | 4-tert-Butyl | 25 | Good |

| 8 | 4-CF₃ | 15 | Excellent |

| 9 | 4-Cl | 35 | Good |

| 10 | 4-OCH₃ | 50 | Moderate |

Prodrug Design Concepts for this compound (Theoretical)

Prodrug design is a valuable strategy to overcome pharmacokinetic challenges, such as poor blood-brain barrier (BBB) penetration, which is often a hurdle for CNS-active drugs. mdpi.comnih.govrsc.orgnih.gov For this compound, several theoretical prodrug approaches could be considered to enhance its delivery to the central nervous system.

A common strategy involves masking polar functional groups to increase lipophilicity and facilitate passive diffusion across the BBB. nih.gov The N-4 nitrogen of the piperazine ring is a key polar and basic center. A prodrug could be designed by attaching a carrier moiety to this nitrogen, which would be cleaved in the brain to release the active parent drug.

One theoretical approach could involve the attachment of a lipophilic ester group that is susceptible to enzymatic cleavage by esterases present in the brain. For example, an acyloxymethyl or a pivaloyloxymethyl group could be attached to the N-4 nitrogen.

Another strategy could be to design a prodrug that utilizes specific transporters at the BBB. For instance, linking the parent drug to a molecule that is a substrate for a nutrient transporter, such as a glucose or amino acid transporter, could facilitate active transport into the brain. mdpi.com

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.govyoutube.comyoutube.com The this compound scaffold can be deconstructed into key fragments that can be used in an FBDD campaign.

The key fragments would be:

4-tert-Butylbenzoic acid: This fragment represents the substituted benzoyl moiety.

3-Methylpiperazine: This fragment represents the core piperazine ring with its specific substitution.

In an FBDD approach, these or similar small fragments would be screened for binding to the target of interest. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent and selective lead compound. youtube.com For example, if 3-methylpiperazine is identified as a fragment hit, it can be elaborated by adding different benzoyl groups or other aromatic substituents at the N-1 position to explore the SAR and optimize the interactions with the target.

This approach has the advantage of exploring chemical space more efficiently than traditional high-throughput screening and can lead to lead compounds with better physicochemical properties. youtube.com

Advanced Research Applications and Future Directions for 1 4 Tert Butylbenzoyl 3 Methylpiperazine

Exploration of 1-(4-tert-Butylbenzoyl)-3-methylpiperazine in Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.govpromega.com The development of high-quality chemical probes is essential for understanding protein function and for the initial stages of drug discovery. promega.comresearchgate.net The structure of this compound offers several avenues for its development into a chemical probe.

The design of a chemical probe often involves modifying a known bioactive compound to incorporate a reporter group or a reactive group for target identification, such as in photoaffinity labeling (PAL). researchgate.net The this compound molecule could be functionalized at several positions to create such probes. For instance, the secondary amine in the piperazine (B1678402) ring could be modified to attach a fluorophore, a biotin (B1667282) tag, or a photoactivatable cross-linker. These modifications would allow for the visualization of the molecule's localization in cells or for the identification of its binding partners.

The tert-butyl group on the benzoyl ring provides a bulky, hydrophobic moiety that can influence binding affinity and selectivity for a target protein. The methyl group on the piperazine ring introduces chirality, which can be critical for specific interactions with biological macromolecules. The development of a suite of probes based on this scaffold, including enantiomerically pure versions and analogs with different substituents on the benzoyl ring, could be used to investigate structure-activity relationships and to identify highly selective binders.

The table below illustrates a hypothetical set of chemical probes derived from this compound, highlighting potential modifications and their applications in chemical biology.

| Probe Derivative | Modification | Potential Application |

| Probe 1 | Addition of a fluorescein (B123965) isothiocyanate (FITC) group to the N4 position of the piperazine ring. | Cellular imaging and localization studies. |

| Probe 2 | Incorporation of a benzophenone (B1666685) group on the benzoyl ring. | Photoaffinity labeling to identify protein targets. |

| Probe 3 | Attachment of a biotin tag via a linker to the piperazine ring. | Pull-down assays to isolate binding partners. |

| Probe 4 | Synthesis of an alkyne-functionalized analog for click chemistry. | In situ labeling and target identification in complex biological systems. nih.gov |

Application of this compound in Material Sciences (e.g., supramolecular chemistry, not properties)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Aromatic compounds are frequently used as building blocks for supramolecular polymers due to their ability to engage in π-π stacking interactions. rsc.orgrsc.org The benzoyl group of this compound provides an aromatic system that can participate in such interactions, potentially leading to the formation of ordered assemblies.

The piperazine moiety also offers opportunities for directing supramolecular structures. The nitrogen atoms can act as hydrogen bond acceptors, and the ring can be functionalized to introduce other interacting groups. For example, the derivatization of the piperazine ring with groups capable of forming strong hydrogen bonds could lead to the formation of one-dimensional chains or more complex networks. The combination of π-π stacking from the benzoyl group and hydrogen bonding from the piperazine unit could result in the hierarchical self-assembly of the molecule into well-defined nanostructures. rsc.org

Furthermore, piperazine derivatives have been shown to form organogels. nih.gov The gelation process is driven by the self-assembly of the molecules into a three-dimensional network that immobilizes the solvent. The specific substitution pattern of this compound, with its bulky tert-butyl group, could influence the packing of the molecules and promote the formation of such networks in organic solvents. The study of how modifications to the molecular structure affect the resulting supramolecular architecture is a key area of research in material science. nih.gov

Methodological Advancements for the Study of Complex Chemical Systems Involving this compound

The study of small molecules in complex biological or material systems requires advanced analytical and computational techniques. A variety of methods could be employed to investigate the behavior and interactions of this compound.

Analytical Techniques: High-resolution mass spectrometry (HR-MS) is a powerful tool for the identification and quantification of small molecules in complex mixtures. acs.org It could be used to detect and characterize this compound and its metabolites in biological samples or to analyze its incorporation into supramolecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for structure elucidation and for studying molecular interactions at the atomic level. danaher.com Advanced NMR methods, such as those used in solvent-swollen resins, can be adapted to study the compound's interactions in a variety of environments. acs.orgnih.gov A recently developed technique using electron microscopy allows for the rapid determination of the structures of organic molecules from very small nanocrystals, which could be particularly useful for analyzing derivatives of this compound. eurekalert.org

Computational Methods: Computational approaches are increasingly used to predict and understand the behavior of small molecules. researchgate.net Molecular docking simulations can be used to predict the binding mode of this compound with potential protein targets. nih.gov Molecular dynamics (MD) simulations can provide insights into the flexibility of the molecule and its interactions with its environment over time. nih.gov These computational methods can guide the design of new analogs with improved properties and help to interpret experimental results. researchgate.net

The following table summarizes some of the advanced methods that could be applied to study this compound.

| Method | Application | Information Gained |

| High-Resolution Mass Spectrometry (HR-MS) | Analysis of biological samples or material composites. | Identification, quantification, and structural characterization. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and interaction studies. | Atomic-level information on structure and binding. danaher.com |

| Electron Microscopy | Crystal structure determination. | Rapid structural analysis from nanocrystals. eurekalert.org |

| Molecular Docking | Prediction of protein-ligand interactions. | Putative binding modes and affinities. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of molecular motion and interactions. | Dynamic behavior and stability of complexes. nih.gov |

Emerging Trends in Piperazine Research and the Role of this compound

Piperazine continues to be a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs and its favorable pharmacokinetic properties. nih.govdoaj.org A major emerging trend in piperazine research is the development of new methods for the functionalization of the piperazine ring, particularly at the carbon positions. mdpi.comnsf.govresearchwithnj.com This allows for the creation of novel analogs with diverse three-dimensional structures and potentially new biological activities.

This compound represents a specific substitution pattern that can be further modified using these new synthetic methodologies. For example, recent advances in photoredox catalysis have enabled the C-H arylation, vinylation, and alkylation of piperazines, which could be applied to the 2, 5, and 6 positions of the piperazine ring in this compound. mdpi.com Such modifications would generate a library of analogs for screening in various biological assays.

Another trend is the incorporation of piperazine moieties into natural product derivatives to improve their pharmacological properties. nih.gov The this compound scaffold could be conjugated to other bioactive molecules to create hybrid compounds with enhanced or novel activities. The piperazine ring is known to improve water solubility and bioavailability, which are crucial properties for drug candidates. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs

The table below outlines potential applications of AI and ML in the study of this compound.

| AI/ML Technique | Application | Potential Outcome |

| Generative Models (VAEs, GANs) | De novo design of analogs. | Novel chemical structures with desired properties. patsnap.com |

| Predictive Modeling (QSAR) | Virtual screening and property prediction. | Prioritization of candidates for synthesis. nih.gov |

| Reinforcement Learning | Iterative optimization of molecular structures. | Compounds with enhanced potency and selectivity. preprints.org |

| Network Analysis | Identification of potential biological targets. | Uncovering new therapeutic applications. oup.com |

Q & A

Q. What are the optimal synthetic routes for 1-(4-tert-Butylbenzoyl)-3-methylpiperazine, and how can purity be ensured?

The synthesis of piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution, acylation, and coupling reactions. For example, tert-butyl-protected piperazine analogs are synthesized via sequential benzoylation and alkylation steps under controlled pH, temperature, and solvent conditions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with retention time matching and spectroscopic techniques like H/C NMR and mass spectrometry (MS) to confirm molecular weight and structural integrity .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position of substituents (e.g., tert-butyl and benzoyl groups). H NMR can distinguish methyl protons in the tert-butyl group (δ ~1.3 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Infrared (IR) spectroscopy identifies carbonyl stretching (~1650–1700 cm) from the benzoyl moiety. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers screen for preliminary biological activity?

Standard in vitro assays include:

- Receptor binding studies : Radioligand displacement assays to assess affinity for targets like GPCRs or neurotransmitter transporters.

- Enzyme inhibition assays : Kinetic measurements using fluorogenic or chromogenic substrates.

- Cytotoxicity screening : Cell viability assays (e.g., MTT) in cancer or primary cell lines.

Dose-response curves (e.g., IC values) should be generated with positive controls (e.g., known inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require iterative synthesis and testing of analogs with modifications to:

- The tert-butyl group : Replace with smaller (methyl) or bulkier (adamantyl) substituents to evaluate steric effects.

- Benzoyl moiety : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic properties.

- Piperazine ring : Test methyl substitution at different positions (e.g., 2- vs. 3-methyl).

Use computational docking (e.g., AutoDock Vina) to predict binding poses with target proteins, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies resolve contradictions in reported biological activity data?

Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays for the same target.

- Batch consistency checks : Verify purity (>95% by HPLC) and stability (e.g., degradation under storage conditions).

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl-substituted piperazines) to identify trends in activity .

Q. How can molecular interactions be characterized at the atomic level?

- X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding interactions.

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes over 100+ ns to assess conformational stability.

- Alanine scanning mutagenesis : Identify critical residues in the binding pocket by mutating amino acids and measuring affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.